Redox Potential Shift vs. Ferrocene Across Solvents
The formal redox potential of the ferrocenium/ferrocene couple (Fc⁺/⁰) is strongly solvent-dependent when measured against the decamethylferrocenium/decamethylferrocene couple (Me₁₀Fc⁺/⁰). Across 29 solvents, the potential difference ranges from +583 mV in 2,2,2-trifluoroethanol to +293 mV in water, with the Me₅Fc⁺/⁰ couple showing shifts approximately half those values [1]. This demonstrates that Me₁₀Fc⁺/⁰ is substantially less susceptible to solvent-specific solvation effects, contradicting the long-held 'ferrocene assumption' that the Fc⁺/⁰ potential is solvent-invariant.
| Evidence Dimension | Formal redox potential difference (E°′) referenced to Me₁₀Fc⁺/⁰ |
|---|---|
| Target Compound Data | Me₁₀Fc⁺/⁰ couple (reference baseline, defined as 0 mV by selection) |
| Comparator Or Baseline | Fc⁺/⁰ couple: +583 mV (in CF₃CH₂OH) to +293 mV (in H₂O); Me₅Fc⁺/⁰ couple: approximately half these values |
| Quantified Difference | ΔE°′ span of 290 mV for Fc⁺/⁰ vs. Me₁₀Fc⁺/⁰ across 29 solvents; Me₁₀Fc⁺/⁰ exhibits the narrowest intrinsic solvent dependence among all tested couples |
| Conditions | Cyclic voltammetry in 29 organic and aqueous solvents (including DMF, CH₃CN, THF, DME, CH₂Cl₂, DMSO, alcohols, water); T = 298 K; supporting electrolyte: 0.1 M TBAPF₆ |
Why This Matters
The Me₁₀Fc⁺/⁰ couple provides a thermodynamically well-defined, solvent-insensitive reference baseline, eliminating the need for solvent-dependent potential corrections and drastically improving the accuracy of thermodynamic parameter extraction from electrochemical data.
- [1] Noviandri, I. et al. The Decamethylferrocenium/Decamethylferrocene Redox Couple: A Superior Redox Standard to the Ferrocenium/Ferrocene Redox Couple for Studying Solvent Effects on the Thermodynamics of Electron Transfer. J. Phys. Chem. B 1999, 103, 6713–6722. View Source
